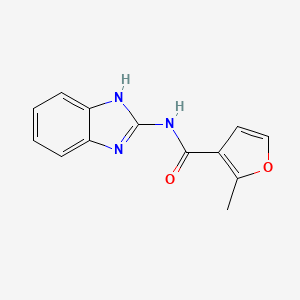
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, including B cells, T cells, and mast cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
作用机制
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide works by inhibiting SYK, which is a key component of the B cell receptor (BCR) and Fc receptor signaling pathways. By inhibiting SYK, this compound blocks the activation of B cells and the production of autoantibodies. This compound also inhibits the activation of mast cells, which play a role in the development of allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of autoantibodies in preclinical models of autoimmune diseases. It also reduces the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage. This compound has also been shown to inhibit the activation of mast cells, which can cause allergic reactions.
实验室实验的优点和局限性
One of the main advantages of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide is its potency and selectivity for SYK. This makes it a useful tool for studying the role of SYK in various biological processes. However, this compound has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.
未来方向
There are several future directions for research on N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the development of more potent and selective SYK inhibitors, which could have even greater therapeutic potential. Finally, there is interest in understanding the role of SYK in other biological processes, such as cancer and inflammation, which could lead to the development of new therapies.
合成方法
The synthesis of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-bromo-5-chloropyridine with sodium azide to form 2-azido-5-chloropyridine. This intermediate is then reacted with 4-amino-1H-tetrazole to form 2-azido-5-(1H-tetrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with 4-fluoro-N-(4-(2-methoxyethoxy)phenyl)benzamide to form this compound.
科学研究应用
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and destruction. In another study, this compound was found to inhibit the production of autoantibodies in a mouse model of lupus. This compound has also been shown to be effective in a mouse model of multiple sclerosis, where it reduced the infiltration of immune cells into the central nervous system.
属性
IUPAC Name |
N-pyridin-2-yl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-12-3-1-2-8-14-12)10-4-6-11(7-5-10)19-9-15-17-18-19/h1-9H,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUPEOOBRISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)




![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)
![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

